N-(3-chloro-4-ethoxybenzyl)alanine

Description

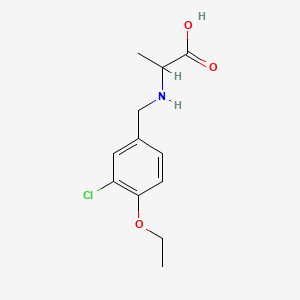

N-(3-Chloro-4-ethoxybenzyl)alanine is a synthetic alanine derivative characterized by a benzyl group substituted with a chlorine atom at the 3-position and an ethoxy group at the 4-position of the aromatic ring. The chloro and ethoxy substituents likely influence binding affinity and solubility, making this compound a candidate for therapeutic exploration.

Properties

Molecular Formula |

C12H16ClNO3 |

|---|---|

Molecular Weight |

257.714 |

IUPAC Name |

2-[(3-chloro-4-ethoxyphenyl)methylamino]propanoic acid |

InChI |

InChI=1S/C12H16ClNO3/c1-3-17-11-5-4-9(6-10(11)13)7-14-8(2)12(15)16/h4-6,8,14H,3,7H2,1-2H3,(H,15,16) |

InChI Key |

QIOXXPKKYRCCNH-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)CNC(C)C(=O)O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Alanine Derivatives with Aromatic Substituents

Compounds like N-(alanine)-sulfonamide (ASS) share structural similarities with N-(3-chloro-4-ethoxybenzyl)alanine, particularly the alanine backbone and aromatic substitutions. ASS exhibits antiviral activity through hydrogen bonding with SARS-CoV-2 spike protein (PDB: 7ACD), achieving a docking score of -8.2 kcal/mol .

Sulfonamide-Based Antivirals (SDA, SAC, STZ)

Sulfadiazine (SDA), sulfacetamide (SAC), and sulfathiazole (STZ) are sulfonamide antibiotics repurposed for COVID-19 research. These compounds share functional groups (e.g., sulfonamide moieties) that facilitate hydrogen bonding with viral proteins. Molecular docking studies reveal that ASS and SDA exhibit comparable binding affinities (-7.9 to -8.5 kcal/mol) to the SARS-CoV-2 spike protein . However, this compound lacks the sulfonamide group, relying instead on its benzyl substituents for target engagement, which may reduce off-target effects associated with sulfonamides.

Chloro- and Ethoxy-Substituted Substrate Analogues

Substrate analogues like 3-amino-4-chlorobenzoic acid and 4-nitrobenzylamine (from biochemical studies) highlight the importance of substitution patterns in enzyme interactions . The 3-chloro-4-ethoxy configuration in this compound mirrors bioactive compounds known to inhibit enzymes such as proteases or kinases. For example, chloro substituents at the 3-position can sterically hinder enzyme active sites, while ethoxy groups may participate in hydrophobic or π-stacking interactions.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Substituent Effects on Binding

Research Findings and Implications

- Molecular Docking : ASS and related alanine derivatives bind to SARS-CoV-2 spike protein via hydrogen bonds and hydrophobic interactions, suggesting that this compound could exhibit similar or improved antiviral activity due to its optimized substituents .

- Substituent Impact: The 3-chloro-4-ethoxy configuration may confer greater target specificity compared to simpler analogues like 4-aminobenzoic acid, which lacks steric bulk .

- Therapeutic Potential: While sulfonamides (SDA, SAC) are established antimicrobials, this compound’s unique structure positions it as a candidate for next-generation antivirals with reduced resistance risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.